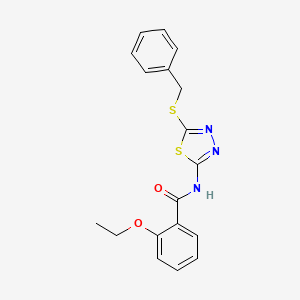

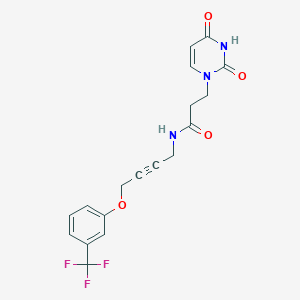

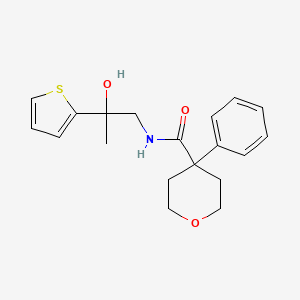

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide is a compound that can be derived from heterocyclic precursors and is likely to possess biological activity due to the presence of the phenoxybenzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and potential biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amino-substituted heterocycles with various reagents to introduce additional functional groups or to form new rings. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize a variety of heterocyclic derivatives . These synthetic pathways often involve regioselective attacks and cyclization, as well as one-pot reactions under mild conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide can be determined using various spectroscopic methods and X-ray crystallography. For instance, the structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and the conformation of the rings.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the cyanoacetamido moiety is diverse, as they can undergo various reaction pathways, including dipolar cyclization and dinucleophilic-bielectrophilic attacks . Additionally, the metabolism of related compounds, such as N,N-dimethylbenzamides, involves the formation of intermediates and the cleavage of certain bonds, leading to products like N-methylbenzamides and formaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of substituents like trifluoroacetamide groups can affect the compound's polarity and solubility . The crystal structure analysis can reveal conformational aspects, such as the half-chair conformation of the cyclohexene ring and the planarity of the thiophene ring, which may influence the compound's reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Molecular Interaction Studies

Research on similar compounds, such as the study on N-3-hydroxyphenyl-4-methoxybenzamide, focuses on understanding molecular structures and intermolecular interactions through techniques like X-ray diffraction and DFT calculations. These studies are crucial for drug design, providing insights into the molecular geometry, bond lengths, angles, and the impact of crystal packing on these parameters (Karabulut et al., 2014).

Metabolic Pathway Elucidation

Research into the metabolism of compounds, such as N,N-dimethylbenzamides, sheds light on their biotransformation processes, revealing how these compounds are metabolized in biological systems. This is essential for understanding the pharmacokinetics and toxicology of potential therapeutic agents (Constantino et al., 1992).

Synthetic Methodology Development

The development of synthetic methodologies, as demonstrated by the synthesis of related compounds like N,N-Diethyl-3-methylbenzamide (DEET), is critical for the production of chemical agents. These studies often explore novel reaction conditions, catalysts, or reagents that could be applicable to a wide range of compounds, including N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide (Withey & Bajic, 2015).

Antitumor Activity Exploration

The investigation of antitumor activities of compounds like phenoxybenzamine hydrochloride on glioma cells represents a significant area of research. These studies provide valuable information on the mechanisms of action of potential anticancer drugs, including their effects on cell proliferation, migration, invasion, and tumorigenesis. Understanding these mechanisms can guide the development of new therapeutic agents for cancer treatment (Lin et al., 2016).

Biosensor Development

The development of biosensors using modified electrodes for the determination of biological molecules showcases the application of such compounds in analytical chemistry. These studies highlight the potential of using advanced materials and modifications to enhance the sensitivity and selectivity of biosensors, which can be applied in clinical diagnostics and environmental monitoring (Karimi-Maleh et al., 2014).

Propriétés

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-13-14(2)25-20(18(13)12-21)22-19(23)15-7-6-10-17(11-15)24-16-8-4-3-5-9-16/h3-11H,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDQYWUIIMXVMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2518577.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)

![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)